molecular formula C26H24ClOP B1589285 ((Benzyloxy)methyl)triphenylphosphonium chloride CAS No. 75772-01-9

((Benzyloxy)methyl)triphenylphosphonium chloride

Cat. No. B1589285
CAS RN: 75772-01-9
M. Wt: 418.9 g/mol
InChI Key: GJPGLLAXZTYTFW-UHFFFAOYSA-M
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Description

(Benzyloxy)methyl)triphenylphosphonium chloride, also known as benzyltriphenylphosphonium chloride (BTPPC), is a quaternary ammonium salt that has been extensively used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. BTPPC is widely used in organic synthesis and as a reagent in biochemistry and pharmacology research.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Wittig Reactions : This compound is frequently used in Wittig reactions, which are essential for creating carbon-carbon double bonds. A study by Molander et al. (2007) demonstrated the preparation of potassium [(trifluoroboratophenyl)methyl]triphenylphosphonium chlorides and their conversion to unsaturated organotrifluoroborates using these reactions (Molander, Ham, & Canturk, 2007).

  • Synthesis of 3-Deoxy-D-manno-2-octulosonic acid (KDO) : Frick et al. (1991) used a derivative of ((Benzyloxy)methyl)triphenylphosphonium chloride in the synthesis of KDO, an important component in bacterial lipopolysaccharides (Frick, Krülle, & Schmidt, 1991).

  • Photochemistry of Phosphonium Salts : Research by Peranovich et al. (1990) on the photochemistry of phosphonium salts like 9-(Antryl)Methyl Triphenylphosphonium Chloride, related to ((Benzyloxy)methyl)triphenylphosphonium chloride, provides insights into the photolysis processes of these compounds (Peranovich, Marcondes, & Toscano, 1990).

Industrial and Applied Chemistry

  • Synthesis of Glycine Derivatives : Itaya et al. (1993) explored the use of related phosphonium salts in the synthesis of optically active (E)-(2-Arylvinyl)glycine derivatives, which have potential applications in pharmaceuticals (Itaya et al., 1993).

  • Thermal Decomposition Studies : Research on the thermal decomposition of triphenylphosphonium alkyl ester salts by Castañeda et al. (2008) can provide insights into the stability and reactivity of similar compounds under heat stress (Castañeda et al., 2008).

  • ensus.app/papers/convenient-method-dethioacetalization-13dithiolanes-hajipour/5d6b2ec81ea45ec6bb230982952ad987/?utm_source=chatgpt).

Material Science and Electrochemistry

  • Synthesis of Porphyrins : Bonfantini et al. (1997) utilized ((tetraphenylporphyrinyl)methyl)triphenylphosphonium chloride in the synthesis of styryl porphyrin derivatives. These compounds were studied for their electrochemical properties, suggesting potential applications in material science (Bonfantini, Burrell, Officer, Reid, Mcdonald, Cocks, & Gordon, 1997).

Crystallography and Structural Chemistry

  • Structural Studies : The work of Barkell et al. (2008) on the crystal structure of benzyltriphenylphosphonium chloride derivatives contributes to understanding the structural aspects of similar phosphonium salts (Barkell, Sharp, & Simpson, 2008).

Organic Synthesis and Reactivity

  • Chlorination and Dehydration Reactions : Appel (1975) reported the use of (trichloromethyl)phosphonium chloride, closely related to ((Benzyloxy)methyl)triphenylphosphonium chloride, demonstrating its utility in chlorination and dehydration reactions, highlighting the potential of similar compounds in organic synthesis (Appel, 1975).

  • Unconventional Reactivity with Epichlorohydrin : A study by Mannu et al. (2021) on the reactivity of epichlorohydrin in the presence of triphenylphosphine sheds light on the unexpected formation of heterocyclic salts, which could inform the reactivity of ((Benzyloxy)methyl)triphenylphosphonium chloride in similar conditions (Mannu et al., 2021).

Green Chemistry and Solvent Systems

  • Deep Eutectic Solvents : The study by Alomar et al. (2013) on glycerol-based deep eutectic solvents using benzyl triphenyl phosphonium chloride highlights the potential of ((Benzyloxy)methyl)triphenylphosphonium chloride in developing environmentally friendly solvent systems (Alomar et al., 2013).

properties

IUPAC Name

triphenyl(phenylmethoxymethyl)phosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24OP.ClH/c1-5-13-23(14-6-1)21-27-22-28(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20H,21-22H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPGLLAXZTYTFW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466374
Record name [(Benzyloxy)methyl](triphenyl)phosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((Benzyloxy)methyl)triphenylphosphonium chloride

CAS RN

75772-01-9
Record name [(Benzyloxy)methyl](triphenyl)phosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 75772-01-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JM Feilner, I Plangger, K Wurst… - Chemistry–A European …, 2021 - Wiley Online Library
Polyene cyclizations generate molecular complexity from a linear polyene in a single step. While methods to initiate these cyclizations have been continuously expanded and improved …
J Nunziata - 2023 - search.proquest.com
This work details the effort toward structure-activity-relationship (SAR) studies and synthesis of the small molecule modulators of two non-traditional drug targets. The first part of this …
Number of citations: 2 search.proquest.com

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